molecular formula C10H9NO2 B1595474 2-hydroxy-1-(1H-indol-5-yl)ethanone CAS No. 38693-06-0

2-hydroxy-1-(1H-indol-5-yl)ethanone

Cat. No.: B1595474
CAS No.: 38693-06-0
M. Wt: 175.18 g/mol
InChI Key: KOMURGMEAMZZIX-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1H-indol-5-yl)ethanone is an organic compound with the chemical formula C10H9NO2. It is a pale yellow crystalline solid with a peculiar odor. This compound is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(1H-indol-5-yl)ethanone typically involves the reaction of indole with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-(1H-indol-5-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield hydroxylated or deoxygenated derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted indole derivatives.

Scientific Research Applications

2-Hydroxy-1-(1H-indol-5-yl)ethanone has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

  • Medicine: It is investigated for its potential therapeutic uses, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Hydroxy-1-(1H-indol-5-yl)ethanone is similar to other indole derivatives, such as indomethacin and tryptophan. Other similar compounds include:

  • Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

  • Tryptophan: An essential amino acid.

  • Oxindole: Another indole derivative with various biological activities.

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-10(13)8-1-2-9-7(5-8)3-4-11-9/h1-5,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMURGMEAMZZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191990
Record name Ketone, hydroxymethyl 5-indolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38693-06-0
Record name Ketone, hydroxymethyl 5-indolyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038693060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, hydroxymethyl 5-indolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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